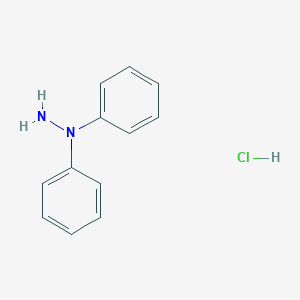

1,1-Diphenylhydrazine hydrochloride

説明

Historical Context and Evolution of Hydrazine (B178648) Derivatives in Chemistry

The journey of hydrazine chemistry began in 1875 when Emil Fischer first synthesized phenylhydrazine (B124118). princeton.edu This discovery was a serendipitous event that occurred while he was working on the synthesis of organic compounds from mono-substituted hydrazines. princeton.edu Phenylhydrazine proved to be a pivotal tool in Fischer's subsequent research, particularly in the study of carbohydrates, where its reaction with the aldehyde groups of sugars led to the formation of well-crystallizing phenylhydrazones and osazones, facilitating the isolation and characterization of these complex biomolecules. wikipedia.org

Interestingly, several organic derivatives of hydrazine were known to chemists even before the parent compound, hydrazine (H₂N-NH₂), was isolated. researchgate.net Theodor Curtius was the first to prepare hydrazine sulfate (B86663) in 1887 by treating organic diazides with dilute sulfuric acid. wikipedia.org However, it was not until 1895 that the pure anhydrous form of hydrazine was successfully prepared by the Dutch chemist Lobry de Bruyn. wikipedia.org

The 20th century saw a significant expansion in the applications of hydrazine and its derivatives. During World War II, hydrazine was utilized as a rocket fuel, a testament to its high heat of combustion. sciencemadness.org Following the war, its use diversified into various industrial applications, including as a precursor to blowing agents for plastics, in the synthesis of pharmaceuticals and pesticides, and as an oxygen scavenger in industrial boilers to prevent corrosion. wikipedia.orgsciencemadness.org The production of hydrazine derivatives like 1,1-dimethylhydrazine, used in rocket propulsion, and 2,4-dinitrophenylhydrazine, a valuable analytical reagent for identifying carbonyl compounds, further underscores the versatility of this class of chemicals. wikipedia.org The evolution of hydrazine chemistry highlights a continuous journey of discovery, from a laboratory curiosity to a cornerstone of modern industrial and research chemistry.

Structural Characteristics of 1,1-Diphenylhydrazine (B1198277) Hydrochloride

The chemical properties and reactivity of 1,1-diphenylhydrazine hydrochloride are intrinsically linked to its unique structural features. The presence of two phenyl groups on one nitrogen atom of the hydrazine core, combined with its formation as a hydrochloride salt, defines its behavior in chemical reactions.

Molecular Architecture and Hydrochloride Salt Formation

This compound possesses the chemical formula C₁₂H₁₃ClN₂ and a molecular weight of approximately 220.70 g/mol . nih.govsigmaaldrich.com The core of the molecule is a hydrazine unit (-NH-NH₂), where one of the nitrogen atoms is asymmetrically substituted with two phenyl groups. This arrangement is often referred to as an N,N-disubstituted hydrazine. nih.govsigmaaldrich.com The other nitrogen atom of the hydrazine moiety remains unsubstituted.

The hydrochloride salt is formed by the reaction of the basic 1,1-diphenylhydrazine with hydrochloric acid. nih.gov The lone pair of electrons on the terminal nitrogen atom (-NH₂) acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the hydrochloric acid. This protonation results in the formation of the N,N-diphenylhydrazinium cation ([ (C₆H₅)₂NNH₃]⁺) and the chloride anion (Cl⁻). nih.govnist.gov The ionic nature of the hydrochloride salt significantly influences its physical properties, such as its solid-state form and solubility. It is typically a white to greyish-white solid. nih.gov This salt formation enhances its stability and makes it easier to handle compared to the free base, 1,1-diphenylhydrazine. nih.gov The compound's solubility is enhanced in polar solvents and acidic conditions due to its ionic character. solubilityofthings.com

Comparison with Structurally Similar Hydrazine Hydrochlorides

Phenylhydrazinium hydrochloride, also known as phenylhydrazine hydrochloride, is the simplest aromatic hydrazine hydrochloride, with the formula C₆H₉ClN₂. nih.gov It is formed from the reaction of phenylhydrazine with hydrochloric acid. nih.gov Unlike this compound, it has only one phenyl group attached to one of the nitrogen atoms. nih.gov This structural difference leads to variations in their physical and chemical properties. For instance, phenylhydrazine hydrochloride is used in the synthesis of indoles via the Fischer indole (B1671886) synthesis and as a reagent for studying tyrosine phosphorylation. chemicalbook.com

1-Benzyl-1-phenylhydrazine hydrochloride is another asymmetrically disubstituted hydrazine hydrochloride with the chemical formula C₁₃H₁₅ClN₂. sigmaaldrich.com In this molecule, one nitrogen atom of the hydrazine core is attached to one phenyl group and one benzyl (B1604629) group. sigmaaldrich.com The presence of the benzyl group, which consists of a phenyl ring attached to a methylene (B1212753) (-CH₂-) group, introduces different steric and electronic effects compared to the two directly attached phenyl groups in this compound. This compound is synthesized by reacting phenylhydrazine with benzyl bromide followed by acidification. It is noted for its applications in the synthesis of antitumor agents.

Interactive Data Table of Compared Hydrazine Hydrochlorides

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

| This compound | C₁₂H₁₃ClN₂ | 220.70 nih.govsigmaaldrich.com | - |

| Phenylhydrazinium hydrochloride | C₆H₉ClN₂ | 144.60 nih.gov | One phenyl group instead of two. nih.gov |

| 4-Bromophenylhydrazine hydrochloride | C₆H₈BrClN₂ | 267.50 | One bromophenyl group instead of two phenyl groups. |

| 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | 198.14 fishersci.com | One dinitrophenyl group; not a hydrochloride salt in this form. fishersci.com |

| 1-Benzyl-1-phenylhydrazine hydrochloride | C₁₃H₁₅ClN₂ | 234.72 sigmaaldrich.com | One phenyl and one benzyl group instead of two phenyl groups. cymitquimica.com |

Contemporary Significance and Research Trajectories

The contemporary relevance of this compound stems from its versatile applications as a building block in the synthesis of a wide array of organic molecules, its role in the development of new pharmaceuticals and agrochemicals, and its emerging use in materials science.

Role as a Reagent in Organic Synthesis

This compound is a valuable reagent in organic synthesis. One of its notable applications is in the preparation of indoles, which are important structural motifs in many biologically active compounds and pharmaceuticals. While the related compound, phenylhydrazine, is more commonly associated with the Fischer indole synthesis, 1,1-diphenylhydrazine and its hydrochloride salt can participate in similar cyclization reactions to form N-substituted indoles. elampharma.comncats.io

It also serves as a reagent for the detection and characterization of certain carbohydrates, such as arabinose and lactose. nih.gov The reaction of the hydrazine moiety with the aldehyde or ketone group of a sugar forms a characteristic phenylhydrazone, which can aid in the identification of the sugar. elampharma.com

Applications in Pharmaceutical and Agrochemical Intermediates

The broader class of phenylhydrazines, including this compound, are recognized as important intermediates in the pharmaceutical and agrochemical industries. who.intncats.io They are used in the synthesis of a variety of compounds, including those with potential therapeutic or pesticidal activities. For instance, phenylhydrazine derivatives are used to synthesize intermediates for organophosphorus insecticides and fungicides like oxaflucone and midafosone. google.com The indole core, often derived from hydrazine-based syntheses, is a fundamental component of many pharmaceuticals. elampharma.comncats.io

Relevance in Materials Science Research

The applications of this compound are also extending into the field of materials science. Research has explored the use of hydrazine derivatives in the synthesis of organic chemicals that can be used in various materials. For example, phenylhydrazine is used to produce intermediates for the photographic industry. who.int While specific research on the direct incorporation of this compound into advanced materials is an evolving area, its chemical properties make it a candidate for the synthesis of novel polymers and dyes.

Structure

3D Structure of Parent

特性

IUPAC Name |

1,1-diphenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDWFNUOXEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

530-50-7 (Parent) | |

| Record name | N,N-Diphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029913 | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to greyish-white solid; [Merck Index] Grey powder; [Alfa Aesar MSDS] | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-47-2 | |

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diphenylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8100CBZ4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1,1-Diphenylhydrazine (B1198277) Hydrochloride

The preparation of 1,1-Diphenylhydrazine hydrochloride can be achieved through various established methods. A key precursor in some of these routes is Benzophenone (B1666685) hydrazone.

While the direct conversion of Benzophenone hydrazone to this compound is not a commonly cited method, a more established route involves the reduction of N-nitrosodiphenylamine. This process typically involves the reduction of the nitroso group to an amino group, forming 1,1-diphenylhydrazine. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt. The reduction can be achieved using various reducing agents, such as zinc dust in an acidic medium.

A general two-step laboratory-scale synthesis can be outlined as follows:

Reduction of N-nitrosodiphenylamine: N-nitrosodiphenylamine is dissolved in a suitable solvent, such as ethanol (B145695), and treated with a reducing agent like zinc dust and acetic acid. The reaction mixture is typically stirred at room temperature until the reaction is complete.

Formation of the hydrochloride salt: After the reduction, the resulting 1,1-diphenylhydrazine is isolated and then dissolved in a solvent like ether. Anhydrous hydrogen chloride gas or a solution of hydrochloric acid in a suitable solvent is then added to precipitate this compound. The product can then be collected by filtration and purified by recrystallization.

| Step | Reactants | Reagents | Product |

| 1 | N-nitrosodiphenylamine | Zinc dust, Acetic acid, Ethanol | 1,1-Diphenylhydrazine |

| 2 | 1,1-Diphenylhydrazine | Hydrochloric acid, Ether | This compound |

On an industrial scale, the synthesis of hydrazine (B178648) derivatives often prioritizes cost-effectiveness, safety, and high yield. While specific details for the large-scale production of this compound are not extensively published, the manufacturing processes for the related compound, phenylhydrazine (B124118) hydrochloride, can offer insights into potential industrial methodologies. These often involve continuous flow processes to manage the exothermic nature of the reactions and improve safety and efficiency patsnap.com.

For this compound, an industrial process would likely involve the large-scale reduction of N-nitrosodiphenylamine. Optimization of such a process would focus on several key parameters:

Choice of Reducing Agent: While zinc and acid are effective, alternative and more economical reducing agents like iron powder or catalytic hydrogenation might be employed.

Solvent Selection: The choice of solvent is crucial for reaction kinetics, product solubility, and ease of separation.

Temperature and Pressure Control: Maintaining optimal temperature and pressure is critical for maximizing yield and minimizing side reactions. Continuous flow reactors can offer precise control over these parameters.

Waste Stream Management: Industrial processes must consider the environmental impact and cost of waste disposal. Developing methods to recycle reagents or treat waste streams is a key aspect of optimization.

Automation and Process Control: Implementing automated systems for monitoring and controlling reaction parameters can lead to improved consistency, yield, and safety.

Challenges in industrial production include managing the handling of potentially hazardous materials and ensuring the purity of the final product.

Chemical Reactivity and Transformation Studies

The chemical behavior of this compound is dictated by the reactivity of the hydrazine moiety and the aromatic phenyl rings.

The oxidation of 1,1-diphenylhydrazine and its hydrochloride salt is a significant area of study. It is important to distinguish its oxidative behavior from that of its isomer, 1,2-diphenylhydrazine (B7769752) (hydrazobenzene), which readily oxidizes to azobenzene (B91143).

In the case of 1,1-diphenylhydrazine, oxidation does not typically lead to azobenzene derivatives. Instead, a primary oxidation product is N-nitrosodiphenylamine nih.govnih.gov. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of 1,1-diphenylhydrazine can occur in the presence of superoxide (B77818) radicals, which can be generated by biological systems (e.g., rat liver microsomes) or through photochemical reactions involving photosensitizers like riboflavin (B1680620) nih.govnih.gov.

| Oxidizing System | Major Product |

| NADPH-cytochrome c reductase (microsomes) | N-Nitrosodiphenylamine |

| Visible light with photosensitizers (e.g., riboflavin) | N-Nitrosodiphenylamine |

The reduction of this compound has been investigated, with a particular focus on the possibility of forming 1,2-diphenylhydrazine (hydrazobenzene). However, there is no readily available information to suggest that 1,1-diphenylhydrazine can be reduced to form 1,2-diphenylhydrazine.

Instead, the more relevant reduction reaction in the context of 1,1-diphenylhydrazine is the reduction of its precursor, N-nitrosodiphenylamine, which is a key step in its synthesis. Various reducing agents can be employed for this purpose, including zinc and hydrochloric acid . The N-N single bond in the hydrazine moiety can be susceptible to cleavage under harsh reducing conditions, potentially leading to the formation of diphenylamine (B1679370) and ammonia. However, controlled reduction to other hydrazine derivatives is not a well-documented pathway.

The two phenyl groups in this compound are susceptible to electrophilic aromatic substitution reactions. The hydrazine group is an activating group, meaning it increases the electron density of the aromatic rings, making them more reactive towards electrophiles than benzene. This activation directs incoming electrophiles to the ortho and para positions of the phenyl rings.

Several types of electrophilic substitution reactions can be envisioned for this compound, leading to a variety of substituted hydrazine derivatives:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms at the ortho and para positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield nitro-substituted derivatives.

Sulfonation: Reaction with fuming sulfuric acid can introduce sulfonic acid groups onto the aromatic rings.

Friedel-Crafts Reactions: Alkylation and acylation of the phenyl rings can be achieved using alkyl halides or acyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride wikipedia.org.

These substitution reactions provide a pathway to a wide range of substituted 1,1-diphenylhydrazine derivatives, which can serve as valuable intermediates in the synthesis of more complex molecules.

| Reaction | Reagents | Expected Products (Major) |

| Halogenation | Br₂ / FeBr₃ | p-Bromo-1,1-diphenylhydrazine hydrochloride |

| Nitration | HNO₃ / H₂SO₄ | p-Nitro-1,1-diphenylhydrazine hydrochloride |

| Sulfonation | SO₃ / H₂SO₄ | p-Sulfo-1,1-diphenylhydrazine hydrochloride |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | p-Acetyl-1,1-diphenylhydrazine hydrochloride |

Hydrazone Formation with Carbonyl Compounds

This compound is a valuable reagent for the synthesis of 1,1-diphenylhydrazones through condensation reactions with various carbonyl compounds, such as aldehydes and ketones. google.com This reaction proceeds by the nucleophilic addition of the terminal nitrogen atom of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). lkouniv.ac.in The reaction is typically catalyzed by acid.

The general mechanism involves two main steps:

Nucleophilic Addition: The lone pair of electrons on the terminal amino group (-NH₂) of 1,1-diphenylhydrazine attacks the partially positive carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group is protonated under acidic conditions, forming a good leaving group (H₂O), and subsequent deprotonation of the nitrogen atom leads to the formation of the stable hydrazone product with a C=N double bond. lkouniv.ac.in

A notable application of this reaction is the synthesis of various hydrazones used as intermediates in materials science. For example, 9-anthraldehyde-1,1-diphenylhydrazone, a compound with potential applications in organic optoelectronic devices, is prepared by the condensation of 9-anthraldehyde and 1,1-diphenylhydrazine. chemeurope.com

Research has also shown that the reaction can be facilitated using catalysts. In one study, this compound (Ph₂N-NH₂·HCl) was reacted with 2,4-dimethoxyacetophenone in ethanol at reflux for 24 hours, providing the corresponding hydrazone in good yield. wikipedia.org The efficiency of such reactions highlights the utility of this pathway for creating complex organic molecules. wikipedia.org

| Carbonyl Compound | Product | Reaction Conditions | Yield |

|---|---|---|---|

| 2,4-dimethoxyacetophenone | 2,4-dimethoxyacetophenone-1,1-diphenylhydrazone | Ethanol, Reflux, 24h wikipedia.org | Good (63-80%) wikipedia.org |

| 9-anthraldehyde | 9-anthraldehyde-1,1-diphenylhydrazone | 30-120°C, 12-48h chemeurope.com | High chemeurope.com |

Azo Coupling Reactions for Dye Synthesis

Azo coupling is a cornerstone of dye synthesis, involving an electrophilic aromatic substitution where an aryldiazonium cation acts as the electrophile, attacking an electron-rich aromatic ring, known as the coupling component. jchemrev.com Typical coupling components include phenols and anilines, which are highly activated towards this reaction. orgsyn.orgunb.ca

The participation of this compound as a coupling component in the synthesis of azo dyes is not a conventional or widely reported reaction. In a typical azo coupling (C-coupling), the substitution occurs at a carbon atom on an activated aromatic ring, usually at the para position to an activating group like -OH or -NH₂. orgsyn.org The phenyl rings of 1,1-diphenylhydrazine are less activated than those of phenol or aniline (B41778), making direct C-coupling with a diazonium salt less favorable.

However, hydrazines can react with diazonium salts at the terminal nitrogen atom in a process known as N-coupling. lkouniv.ac.in This reaction, typically occurring in a weakly acidic medium, leads to the formation of diazoamino compounds or triazenes, rather than the stable, highly conjugated azo dyes sought for textile applications. lkouniv.ac.in

Another relevant reaction involving diazonium salts is the Japp-Klingemann reaction, which synthesizes hydrazones from β-keto-esters and aryldiazonium salts. chemeurope.comwikipedia.orgslideshare.net While this reaction produces hydrazones, it does not involve the direct use of 1,1-diphenylhydrazine as a reactant but rather synthesizes a different class of hydrazone products. wikipedia.org Therefore, while theoretically possible, the use of this compound for the synthesis of traditional azo dyes via C-coupling is not a standard methodology.

Mechanistic Investigations of this compound Reactions

Nucleophilic Characteristics in Chemical Reactions

The chemical reactivity of 1,1-diphenylhydrazine is fundamentally defined by its nucleophilic nature. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. masterorganicchemistry.com In 1,1-diphenylhydrazine, the primary center of nucleophilicity is the terminal nitrogen atom of the hydrazine moiety (-NH₂), which possesses a lone pair of electrons.

This nucleophilic character is most prominently displayed in its reactions with carbonyl compounds to form hydrazones, as detailed in section 2.2.4. In this reaction, the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon. lkouniv.ac.in The reactivity can be influenced by the electronic environment of the hydrazine. While the two phenyl groups are electron-withdrawing by induction, the lone pair on the nitrogen atom adjacent to the rings can be delocalized, which might modulate the nucleophilicity of the terminal nitrogen.

The nucleophilicity of hydrazines can be enhanced by deprotonation. For instance, phenylhydrazine reacts with alkali amides in liquid ammonia to form a sodium derivative, which is a more potent nucleophile and readily undergoes alkylation. acs.org A similar principle applies to 1,1-diphenylhydrazine, where treatment with a strong base can generate the corresponding anion, a significantly stronger nucleophile for reactions with various electrophiles.

Interaction with Electrophiles

The interaction of this compound with electrophiles is central to its synthetic utility. Electrophiles are electron-deficient species that accept an electron pair from a nucleophile. nih.gov The reactions of 1,1-diphenylhydrazine are governed by the nucleophilic attack from its terminal nitrogen onto various electrophilic centers.

Reaction with Carbonyl Compounds: As established, the most common interaction is with the electrophilic carbon of aldehydes and ketones, leading to hydrazone formation. google.com

Reaction with Alkyl and Acyl Halides: 1,1-Diphenylhydrazine is expected to react with electrophiles such as alkyl halides (e.g., propyl iodide, allyl bromide) and acyl chlorides. google.comgoogle.com The reaction involves the nucleophilic substitution at the terminal nitrogen atom.

Alkylation: Reaction with an alkyl halide would yield a 1,1-diphenyl-2-alkylhydrazine. The process may require a base to neutralize the generated hydrohalic acid and to deprotonate the hydrazine, enhancing its nucleophilicity. acs.org

Acylation: Reaction with an acyl chloride would produce a 1-acyl-2,2-diphenylhydrazine. In the acylation of substituted hydrazines, regioselectivity can be a challenge, as acylation could potentially occur at either nitrogen atom, though the less sterically hindered terminal nitrogen is the more likely site of attack. google.com

Reaction with Aryldiazonium Salts: As discussed in section 2.2.5, the electrophilic diazonium cation can react with the nucleophilic terminal nitrogen of 1,1-diphenylhydrazine to form a triazene derivative (N-coupling). lkouniv.ac.in

Electrophilic Aromatic Substitution: The phenyl rings of 1,1-diphenylhydrazine can themselves act as nucleophiles in electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The N(Ph)NH₂ group is considered an activating group, directing incoming electrophiles to the ortho and para positions.

| Electrophile Class | Example Electrophile | Product Type | Reaction Type |

|---|---|---|---|

| Carbonyl Compound | Aldehyde / Ketone | Hydrazone | Nucleophilic Addition-Elimination |

| Alkyl Halide | R-X | 2-Alkyl-1,1-diphenylhydrazine | Nucleophilic Substitution (Alkylation) |

| Acyl Halide | RCO-Cl | 1-Acyl-2,2-diphenylhydrazine | Nucleophilic Acyl Substitution (Acylation) |

| Aryldiazonium Salt | Ar-N₂⁺ | Triazene | N-Coupling |

Advanced Spectroscopic and Analytical Characterization for Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1,1-Diphenylhydrazine (B1198277) hydrochloride, providing detailed information about its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 1,1-Diphenylhydrazine hydrochloride in solution. Both ¹H and ¹³C NMR spectra provide valuable data on the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the two phenyl groups and the protons of the hydrazine (B178648) moiety. The chemical shifts and coupling patterns of these signals are indicative of their specific electronic environments and spatial relationships. Data for the free base, 1,1-Diphenylhydrazine, shows signals for the aromatic protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nih.gov It reveals distinct signals for the different carbon atoms in the phenyl rings and any aliphatic carbons present. chemicalbook.com

Table 1: Representative NMR Data for 1,1-Diphenylhydrazine and its Hydrochloride Salt This table is for illustrative purposes; actual chemical shifts can vary based on solvent and experimental conditions.

| Nucleus | Compound | Chemical Shift (ppm) Range | Typical Multiplicity |

| ¹H | 1,1-Diphenylhydrazine | Aromatic Protons: ~6.8 - 7.3 | Multiplet |

| NH₂ Protons: Variable | Singlet (broad) | ||

| ¹³C | This compound | Aromatic Carbons: ~110 - 150 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.govnist.gov The IR spectrum provides a unique molecular fingerprint of the compound.

Key characteristic absorption bands for this compound include:

N-H Stretching: The presence of the hydrazinium (B103819) ion gives rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹.

Aromatic C-H Stretching: Vibrations corresponding to the carbon-hydrogen bonds of the phenyl groups are typically observed around 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is also a key feature.

The spectrum for the hydrochloride salt is available and can be compared to the spectrum of the free base, 1,1-diphenylhydrazine. nist.govnih.gov The data is often collected using techniques such as a split mull with fluorolube for certain regions and nujol for others. nist.gov

Table 2: Key IR Absorption Bands for this compound This table presents typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Hydrazinium) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

UV-Vis Spectroscopy in Derivatization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for quantitative analysis and can be particularly useful in derivatization studies involving this compound. nih.gov While the compound itself absorbs in the UV region, its reactivity allows for the formation of derivatives with enhanced or shifted absorption maxima, which can be exploited for analytical purposes. slideshare.net

Chemical derivatization is a process where a compound of interest is reacted with a chemical agent to form a new compound (a derivative) with properties that are more suitable for a particular analytical method. slideshare.net This is often done to improve sensitivity and selectivity. slideshare.net For instance, 1,1-disubstituted hydrazines can be derivatized to form colored products that can be easily quantified using a UV-Vis spectrophotometer. slideshare.net

In research, 1,1-diphenylhydrazine can be oxidized to N-nitrosodiphenylamine, a reaction that can be monitored using UV-Vis spectroscopy. nih.gov This oxidation can be initiated by various means, including photochemically in the presence of photosensitizers like riboflavin (B1680620). nih.gov The formation of the nitrosamine (B1359907) leads to a change in the UV-Vis spectrum, allowing for the study of the reaction kinetics and mechanism. nih.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. nih.gov It provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula.

The mass spectrum of this compound would show the molecular ion peak corresponding to the protonated free base, [M+H]⁺, as well as characteristic fragmentation patterns that can further confirm the structure. The high resolution of the instrument allows for the differentiation between ions of very similar mass-to-charge ratios.

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to study compounds with unpaired electrons, such as free radicals. researchgate.net While this compound itself is not a radical, its derivative, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is a stable free radical that is widely used in antioxidant assays. chemicalbook.comnih.gov

ESR spectroscopy can be used to study the radical scavenging activity of potential antioxidants by monitoring the decrease in the ESR signal of DPPH upon reaction with the antioxidant. researchgate.net The technique provides detailed information about the electronic structure and environment of the unpaired electron in the radical species. researchgate.net

Chromatographic and Separation Techniques for Purity Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose.

A common approach for the analysis of 1,1-Diphenylhydrazine is reverse-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. For the separation of 1,1-Diphenylhydrazine, a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid can be employed. sielc.com For applications that are compatible with mass spectrometry (MS), formic acid is often used in place of phosphoric acid. sielc.com The separation can be optimized by adjusting the composition of the mobile phase and the type of column used. For instance, columns with smaller particle sizes (e.g., 3 µm) can be used for faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

The purity of this compound is typically specified by the manufacturer and can be determined by methods such as titration of the chloride content or by gas chromatography (GC) of the free base. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this compound. nih.gov In this approach, the stationary phase is non-polar, while the mobile phase is a polar aqueous-organic mixture.

Detailed research findings indicate that effective separation can be achieved using specialized reverse-phase columns, such as those with phenyl-bonded silica (B1680970) gel or other proprietary non-polar chemistries. nih.govchemspider.com The mobile phase typically consists of a mixture of acetonitrile and water, with an acid like phosphoric acid added to control the pH and ensure good peak shape. nih.govsigmaaldrich.com For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid can be substituted for phosphoric acid. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector, often set at a wavelength of around 250 nm or 260 nm. chemspider.comresearchgate.net The method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov

Table 1: Example HPLC Conditions for Phenylhydrazine (B124118) Compounds

| Parameter | Condition |

|---|---|

| Stationary Phase | Phenyl bonded silica gel or Newcrom R1 (reverse-phase) nih.govchemspider.com |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid nih.govsigmaaldrich.com |

| Elution Mode | Gradient or Isocratic chemspider.comresearchgate.net |

| Flow Rate | ~1.0 mL/min chemspider.comresearchgate.net |

| Column Temperature | 20-40 °C chemspider.comresearchgate.net |

| Detection | UV at ~260 nm chemspider.com |

Thin Layer Chromatography (TLC) in Hydrophobicity Assessment

Thin Layer Chromatography (TLC) is a versatile and rapid analytical method used for separating mixtures and assessing compound polarity and hydrophobicity. irida.es For evaluating the hydrophobicity of a substance like 1,1-Diphenylhydrazine, Reversed-Phase TLC (RP-TLC) is particularly useful. researchgate.net In RP-TLC, the stationary phase is non-polar, typically a silica gel plate chemically modified with C18 (octadecylsilyl) alkyl chains, while the mobile phase is polar. researchgate.net

The hydrophobicity of a compound is determined by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In an RP-TLC system, compounds with greater hydrophobicity will have a stronger affinity for the non-polar stationary phase and will, therefore, travel a shorter distance with the polar mobile phase. This results in a lower Rf value, which is indicative of higher hydrophobicity. Conversely, more polar compounds will have higher Rf values. The hydrophobicity of the parent compound, 1,1-Diphenylhydrazine, is quantitatively indicated by its experimental octanol-water partition coefficient (log Kow) of 2.80. nih.gov

X-Ray Diffraction for Crystalline Structure Determination

While specific, publicly available X-ray diffraction data for the hydrochloride salt (this compound) is limited in the searched literature, the crystal structure of its parent compound, 1,1-Diphenylhydrazine, has been determined. nih.gov The data, available from the Cambridge Structural Database (CSD), provides insight into the molecular conformation of the non-protonated form. nih.gov It is important to note that the protonation of the hydrazine moiety and the presence of the chloride counter-ion in the hydrochloride salt would result in a different crystal structure.

Table 2: Crystallographic Data for 1,1-Diphenylhydrazine (Parent Compound)

| Parameter | Value |

|---|---|

| CSD Deposition No. | 716343 nih.gov |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Unit Cell a | Not specified in abstract |

| Unit Cell b | Not specified in abstract |

| Unit Cell c | Not specified in abstract |

| Unit Cell α | Not specified in abstract |

| Unit Cell β | Not specified in abstract |

| Unit Cell γ | Not specified in abstract |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1-Diphenylhydrazine |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Phenylhydrazine |

| [4-(Aminosulfonyl)phenyl]hydrazine Hydrochloride |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

| Octadecylsilyl |

Applications in Organic Synthesis and Derivative Chemistry Research

Precursor in Heterocyclic Compound Synthesis

1,1-Diphenylhydrazine (B1198277) hydrochloride is a valuable precursor in the synthesis of a variety of heterocyclic compounds. For instance, it is utilized in the Fischer indole (B1671886) synthesis to produce indoles, which are important intermediates in the manufacturing of various dyes and pharmaceuticals. elampharma.com Additionally, it serves as a building block for creating pyrazole (B372694) derivatives, a class of heterocyclic compounds with significant biological activities that are crucial in the drug, insecticide, and herbicide industries. ekb.eg

Development of Fluorescent Derivatives

Researchers have successfully synthesized novel fluorescent derivatives using 1,1-diphenylhydrazine hydrochloride, opening avenues for new applications in materials science and as pro-fluorescent free radicals. mdpi.com

New fluorescent compounds have been created by reacting this compound with dansyl chloride. mdpi.comnih.gov This reaction, performed at room temperature, yields dansyl derivatives that exhibit fluorescence. mdpi.comnih.gov The synthesis involves combining N,N-diphenylhydrazine hydrochloride, dansyl chloride, and sodium hydrogen carbonate in acetonitrile (B52724). nih.gov These resulting dansyl derivatives have been characterized using various spectroscopic methods. nih.gov

The derivatives of 1,1-diphenylhydrazine are instrumental in generating persistent free radicals. For example, the dansyl derivative of 1,1-diphenylhydrazine can be oxidized to produce a corresponding hydrazyl-persistent free radical. nih.govdntb.gov.ua This has been confirmed through techniques like ESR spectroscopy. nih.govdntb.gov.ua Similarly, other derivatives have been synthesized with the aim of creating precursors for persistent push-pull aminyl radicals, which are related to the well-known stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). researchgate.net The stability of such radicals is often attributed to a combination of steric hindrance and electronic effects. researchgate.net

Synthesis of Hydrazones and Azo Compounds

This compound is a key reagent in the synthesis of hydrazones and azo compounds, which have a broad range of applications.

Hydrazones can be formed by reacting phenylhydrazine (B124118) with simple sugars, which facilitates the separation of different sugars from a mixture. elampharma.com Azo compounds, characterized by the R-N=N-R' functional group, are synthesized through a diazotization process, often involving an aromatic amine and a coupling agent. rdd.edu.iq These compounds have significant industrial importance as dyes and pigments. solubilityofthings.comunb.ca The synthesis of azo compounds can be achieved through various methods, including the oxidative dimerization of aromatic amines and the dehydrogenation of hydrazo compounds. organic-chemistry.org

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound and its related compounds are vital intermediates in the production of various pharmaceuticals and agrochemicals. google.comgoogle.com For example, phenylhydrazine is used to synthesize indoles, which are precursors to many drugs. elampharma.com In the agrochemical industry, it is used to create intermediates for organophosphorus insecticides and fungicides. google.com

While direct applications of this compound in final drug products are not extensively documented in the provided search results, its role as an intermediate is crucial. For instance, the pyrazole derivatives synthesized from phenylhydrazine hydrochloride have been tested for their cytotoxicity against breast cancer cell lines (MCF-7), with some showing activity in killing cancer cells. ekb.eg This highlights the potential of compounds derived from this compound in the development of new therapeutic agents.

Synthesis of Acridine (B1665455)/Acridone (B373769) Analogues for Biological Activity

The chemical scaffold of acridine and its oxidized form, acridone, is a cornerstone in the development of compounds with significant biological activity. rsc.orgresearchgate.net These tricyclic structures are known for their ability to intercalate with DNA and inhibit key enzymes like topoisomerases, leading to their investigation primarily in anticancer research. rsc.orgnih.gov Researchers have explored various synthetic routes to create novel acridine and acridone analogues, aiming to enhance their efficacy and selectivity. nih.govjocpr.com

One specific synthetic application involving a hydrazine (B178648) derivative is the synthesis of thiazolidinone-acridines, which have been investigated as potential anticancer agents. rsc.org In a notable pathway, 1,1-diphenylhydrazine is utilized as a key reactant. The synthesis involves the addition of 1,1-diphenylhydrazine to acridin-9-yl isothiocyanate. This reaction forms a thiosemicarbazide (B42300) intermediate. rsc.org

This intermediate subsequently undergoes further reactions to yield the final thiazolidinone-acridine analogue. The resulting compound, 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one, has demonstrated biological activity as an inhibitor of topoisomerase II at a concentration of 5 μM. rsc.org Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription, and its inhibition is a validated mechanism for anticancer drugs. researchgate.netrsc.org

Research Findings on Thiazolidinone-Acridine Synthesis

| Starting Material | Intermediate | Final Compound | Biological Activity |

| Acridin-9-yl isothiocyanate, 1,1-Diphenylhydrazine | Thiosemicarbazide (128) | 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one (130) | Topoisomerase II inhibition at 5 μM rsc.org |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential techniques for understanding the dynamic behavior of molecules. While extensive molecular dynamics (MD) simulations specifically for 1,1-diphenylhydrazine (B1198277) hydrochloride are not widely documented in the literature, the general approaches are well-established. These methods are used to simulate the movement of atoms and molecules over time, providing insights into conformational changes, solvent interactions, and the thermodynamic properties of the system.

For a molecule like 1,1-diphenylhydrazine hydrochloride, molecular simulations could be employed to:

Explore Conformational Landscapes: Identify stable and low-energy conformations of the molecule in different environments (gas phase, solvents).

Analyze Solvent Effects: Simulate the hydration shell around the molecule to understand its solubility and the arrangement of water molecules around the charged hydrazinium (B103819) group and hydrophobic phenyl rings.

Study Interactions with Biomolecules: In the context of drug design and toxicology, simulations can model the docking of 1,1-diphenylhydrazine to protein active sites, helping to elucidate potential mechanisms of action or toxicity. nih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of these parameters.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and properties of molecules. These methods provide a more fundamental understanding of chemical bonding and reactivity compared to classical molecular modeling.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT can be used to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties such as orbital energies.

While detailed DFT studies specifically on this compound are scarce, DFT calculations are routinely used to compute properties for chemical databases. nih.gov For instance, DFT methods are used to determine optimized molecular structures and thermodynamic parameters. nih.govresearchgate.net In studies of related, more complex hydrazine (B178648) derivatives, DFT has been successfully used to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding electronic transitions and reactivity. nih.gov The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and polarizability. nih.gov

For analogous systems like 1,2-diphenylhydrazine (B7769752), DFT calculations have been employed to investigate reaction mechanisms, such as oxidation, by mapping the potential energy surface and identifying the structures of reactants, intermediates, transition states, and products. scispace.com

Table 1: Computed Properties for 1,1-Diphenylhydrazine and its Hydrochloride Salt

| Property | 1,1-Diphenylhydrazine | This compound |

|---|---|---|

| Molecular Formula | C12H12N2nih.gov | C12H13ClN2nih.gov |

| Molecular Weight | 184.24 g/mol nih.gov | 220.70 g/mol nih.gov |

| InChIKey | YHYKLKNNBYLTQY-UHFFFAOYSA-N nih.gov | MIVUDWFNUOXEJM-UHFFFAOYSA-N nih.gov |

| Topological Polar Surface Area | 29.3 Ų nih.gov | 29.3 Ų nih.gov |

Semi-empirical methods, such as Modified Neglect of Diatomic Overlap (MNDO), offer a faster alternative to ab initio methods like DFT. scispace.com They simplify the complex equations of quantum mechanics by incorporating experimental parameters (hence "semi-empirical") to approximate certain integrals. scispace.com This reduction in computational cost allows for the study of larger molecular systems and longer timescale processes, although with some trade-off in accuracy. scispace.com

These methods are particularly useful for:

Rapid Geometry Optimization: Quickly finding stable molecular structures.

Screening Reaction Pathways: Exploring multiple potential reaction mechanisms to identify the most plausible ones for further study with more accurate methods. scispace.com

A computational study on the oxidation of the related isomer, 1,2-diphenylhydrazine, effectively demonstrated the utility of MNDO. scispace.com The researchers used MNDO, alongside DFT, to examine different reaction pathways, calculating the energetics of each step and identifying the rate-limiting transition states. scispace.com This approach allowed them to conclude that a one-step "cyclic" activated complex mechanism was more favorable than a multi-step chain mechanism. scispace.com Such a methodology could be directly applied to study the reactivity of this compound.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. This can be achieved through ligand-based approaches, which derive relationships from known reactive molecules, or structure-based approaches that model the interactions and reaction steps directly. nih.gov

For 1,1-diphenylhydrazine, a key reaction is its metabolic oxidation to the corresponding nitrosamine (B1359907), N-nitrosodiphenylamine. nih.gov Theoretical methods can be used to model this transformation. By calculating the distribution of electron density and the molecular electrostatic potential (MEP), researchers can identify the most likely sites for electrophilic or nucleophilic attack. The nitrogen atoms of the hydrazine group are electron-rich and are the primary sites of oxidation.

The prediction of reaction mechanisms involves mapping the entire reaction pathway from reactants to products. As demonstrated in the study of 1,2-diphenylhydrazine, computational methods like DFT and MNDO can calculate the activation energy (the energy barrier that must be overcome) for each proposed step. scispace.com The pathway with the lowest activation barrier is typically the most favored. scispace.com Algorithmic reaction exploration techniques can systematically search for transition states and build complex reaction networks from scratch, providing a comprehensive view of a molecule's potential chemistry. chemrxiv.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and the way it interacts with its neighbors are fundamental to its physical and biological properties.

Conformational Analysis: The 1,1-diphenylhydrazine molecule is characterized by two phenyl groups and an amino group attached to a central nitrogen atom. Due to steric hindrance between the two bulky phenyl groups, they cannot be coplanar. They adopt a twisted, propeller-like conformation. The geometry around the N1 nitrogen atom (the one bonded to the phenyl groups) is expected to be trigonal pyramidal. The conformation of the molecule is determined by the torsion angles of the C-N bonds. Computational conformational analysis, using methods ranging from molecular mechanics to DFT, can identify the most stable conformers and the energy barriers for rotation around these bonds. nih.gov

Intermolecular Interactions: The types of intermolecular interactions present depend on whether the molecule is in its free base form or as the hydrochloride salt.

In 1,1-Diphenylhydrazine (free base): The primary intermolecular interaction is hydrogen bonding. The amino group (-NH₂) contains hydrogen bond donors (the H atoms) and an acceptor (the N atom). In the solid state, this leads to the formation of N-H···N hydrogen bonds, linking the molecules together. The crystal structure of 1,1-diphenylhydrazine is available in the Cambridge Structural Database (CSD), which provides definitive experimental data on its solid-state conformation and packing. nih.govcam.ac.uk In addition to hydrogen bonds, van der Waals forces between the phenyl rings contribute significantly to the crystal packing.

In this compound: The protonation of the terminal amino group to form -NH₃⁺ introduces strong electrostatic interactions and hydrogen bonding capabilities. In the solid state, the primary interaction is the strong ionic hydrogen bond between the positively charged -NH₃⁺ group and the chloride anion (Cl⁻). These N-H⁺···Cl⁻ interactions are a dominant feature of the crystal lattice. The phenyl groups continue to interact via weaker van der Waals forces.

Biological and Biomedical Research Applications of 1,1 Diphenylhydrazine Hydrochloride and Its Derivatives

Biological Activities and Biochemical Assay Reagents

1,1-Diphenylhydrazine (B1198277) and its hydrochloride salt exhibit reactivity that makes them useful in specific biochemical contexts. The hydrazine (B178648) moiety is nucleophilic and can react with carbonyl compounds such as aldehydes and ketones to form stable hydrazone derivatives. This reactivity underlies its use as a chemical reagent in various synthetic and analytical applications.

Historically, 1,1-diphenylhydrazine hydrochloride has been utilized as a reagent for detecting specific types of carbohydrates, such as arabinose and lactose nih.gov. This application leverages the reaction between the hydrazine group and the carbonyl group of the sugar molecules, leading to the formation of a detectable product. While modern analytical techniques have largely superseded this specific use, it highlights the fundamental chemical property of 1,1-diphenylhydrazine that allows it to interact with biological molecules.

Furthermore, the general class of hydrazine derivatives is recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties iscientific.org. These activities are often attributed to the ability of the hydrazine or hydrazone functional group to interact with biological targets. 1,1-Diphenylhydrazine serves as a precursor in the synthesis of more complex molecules, including various heterocyclic compounds and hydrazones, which are then investigated for their pharmacological potential iscientific.orgsigmaaldrich.com.

Potential in Drug Development and Discovery

The structural framework of this compound and its derivatives has captured the interest of researchers in the field of drug discovery, particularly in neurodegenerative diseases and conditions related to oxidative stress.

In the context of Alzheimer's disease, a key pathological feature is the misfolding and aggregation of the Amyloid β (Aβ) peptide. Compounds that can inhibit this process are considered promising therapeutic candidates. Research has identified that this compound shares structural similarities with known anti-amyloid compounds. Specifically, its structure is comparable to 4,4′-dihydroxybenzophenone, a compound noted for its anti-amyloid properties . This structural parallel suggests that 1,1-diphenylhydrazine could serve as a foundational molecule or a template for the development of new drugs aimed at preventing Aβ fibril formation . The presence of the diphenyl structure is a key feature in this similarity, providing a scaffold that can be further optimized for anti-Aβ activity.

Reactive Nitrogen Species (RNS), such as nitrogen dioxide (NO₂), play significant roles in cellular signaling and pathophysiology. There is evidence suggesting that derivatives of 1,1-diphenylhydrazine could be utilized in the study of these reactive molecules. For instance, a derivative, 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine, has been shown to react with gaseous nitrogen dioxide researchgate.net. This reaction results in the formation of a new, persistent hydrazyl free radical containing two nitro groups researchgate.net. This reactivity indicates that 1,1-diphenylhydrazine-based structures could potentially be developed into probes or scavengers for detecting and quantifying RNS in biological systems, which is crucial for understanding the role of nitrative stress in disease.

The hydrazide group is known for its antioxidant activity, which is the ability to neutralize harmful free radicals and reduce oxidative damage . Derivatives of 1,1-diphenylhydrazine have been specifically studied for their potential as antioxidants. These compounds can scavenge free radicals, a property that is highly valuable in the context of diseases associated with oxidative stress. The antioxidant capacity of these derivatives is often quantified using biochemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficiency is typically reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

This table presents the IC50 values for the antioxidant activity of 1,1-diphenylhydrazine in two common radical scavenging assays, indicating its potential to mitigate oxidative stress.

Interactions with Biological Molecules

The chemical nature of the hydrazine functional group dictates its potential interactions with various biological molecules. Phenylhydrazine (B124118), a related compound, is known to react readily with molecules containing a carbonyl group (–C=O), which is a common functional group found in many biological molecules like keto acids, sugars, and certain proteins who.int. This suggests that this compound could also engage in similar interactions.

Specific interactions between 1,1-diphenylhydrazine and enzymatic systems have been documented. A notable example is its metabolic transformation by enzymes found in ocular tissues. Research has shown that microsomes obtained from the bovine ciliary body can oxidize 1,1-diphenylhydrazine into N-nitrosodiphenylamine nih.gov. This biochemical conversion is dependent on the presence of NADPH and is significantly inhibited by superoxide (B77818) dismutase, an enzyme that scavenges superoxide radicals nih.gov. This finding provides strong evidence that the oxidation is mediated by superoxide radicals generated by microsomal enzymes nih.gov. This interaction highlights a specific metabolic pathway for 1,1-diphenylhydrazine and demonstrates its role as a substrate for certain enzymatic systems, particularly those involved in oxidative metabolism. The parent compound, phenylhydrazine, is also known to bind to hemoglobin within red blood cells, leading to destructive intracellular reactions who.int.

| Biological System | Substrate | Product | Key Enzyme/Mediator | Inhibitor |

|---|---|---|---|---|

| Bovine Ciliary Body Microsomes | 1,1-Diphenylhydrazine | N-Nitrosodiphenylamine | Superoxide Radical (O₂⁻) | Superoxide Dismutase |

This table summarizes the enzymatic oxidation of 1,1-diphenylhydrazine in an experimental model, detailing the substrate, product, and the factors influencing the reaction. nih.gov

Implications in Toxicology and Carcinogenic Studies

1,1-Diphenylhydrazine and its derivatives have been a subject of interest in toxicological research due to their potential carcinogenic properties. While comprehensive studies specifically on the hydrochloride salt are limited, the broader class of hydrazines is known for its toxicity. The carcinogenic potential of these compounds is often linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules, including DNA.

Formation of Toxic Metabolites

The biotransformation of 1,1-diphenylhydrazine is a critical step in its toxicological pathway. A key metabolite identified is N-nitrosodiphenylamine. Research has demonstrated that the in vitro metabolic conversion of 1,1-diphenylhydrazine to this corresponding nitrosamine (B1359907) is catalyzed by rat liver microsomes. nih.gov This metabolic process is not a simple enzymatic conversion but involves the action of reactive oxygen species.

Further studies have elucidated the specific mechanism of this conversion. In the presence of NADPH, microsomes obtained from bovine ciliary body can oxidize 1,1-diphenylhydrazine to N-nitrosodiphenylamine. nih.gov This reaction is significantly inhibited by superoxide dismutase, indicating the essential role of the superoxide radical in the oxidation process. nih.govnih.gov The formation of N-nitrosodiphenylamine is of toxicological concern as nitrosamines are a class of compounds known for their carcinogenic potential. Indeed, N-nitrosodiphenylamine has been shown to be carcinogenic in F344 rats, leading to transitional-cell carcinomas of the urinary bladder. nih.gov

Under anaerobic conditions, N-nitrosodiphenylamine can be reductively metabolized back to 1,1-diphenylhydrazine by liver aldehyde oxidase. bohrium.com This suggests a potential for a futile metabolic cycle within the cell, which could exacerbate toxicity.

| Parent Compound | Metabolic Process | Key Metabolite | Enzymatic System/Radical Involved |

| 1,1-Diphenylhydrazine | Oxidation | N-Nitrosodiphenylamine | NADPH-cytochrome c reductase, Superoxide radical |

| N-Nitrosodiphenylamine | Reduction | 1,1-Diphenylhydrazine | Liver aldehyde oxidase |

Free Radical Formation in Biotransformation

The metabolic activation of hydrazine derivatives is intrinsically linked to the generation of free radicals, which are highly reactive species that can inflict cellular damage. The biotransformation of 1,1-diphenylhydrazine into N-nitrosodiphenylamine is a prime example of a free radical-mediated process.

The involvement of the superoxide radical (O₂⁻) is a central finding in the study of 1,1-diphenylhydrazine metabolism. nih.govnih.gov This radical is generated by NADPH-cytochrome c reductase in liver microsomes. nih.gov The uncoupling of the cytochrome P450 catalytic cycle is a known source of superoxide radicals, where the enzyme fails to complete the substrate oxidation and instead releases the reactive oxygen species. nih.gov The generation of these radicals is not limited to enzymatic reactions; photochemical oxidation of 1,1-diphenylhydrazine in the presence of photosensitizers also leads to the formation of its nitrosamine derivative, a process that is inhibited by active oxygen scavengers. nih.gov

Effects on Cellular Integrity

The formation of toxic metabolites and free radicals from 1,1-diphenylhydrazine has profound effects on cellular integrity. The generated reactive species can interact with and damage various cellular components, leading to dysfunction and, ultimately, cell death.

The metabolite N-nitrosodiphenylamine has been investigated for its genotoxic and cytotoxic effects. While it has shown mixed results in prokaryotic mutagenicity assays, it has tested positive for inducing DNA damage in mammalian hepatocytes. nih.govbohrium.com The cytotoxicity of N-nitrosodiphenylamine has been observed in bladder and hepatic cancer cell lines. nih.gov

At a broader level, hydrazine compounds are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive intermediates. Oxidative stress can lead to damage of lipids (lipid peroxidation), proteins, and nucleic acids. Phenylhydrazine, a related compound, has been shown to cause hemolytic anemia through the generation of destructive free radicals that damage red blood cells. who.int

The toxicological profile of N-nitrosodiphenylamine indicates that chronic oral exposure is toxic and carcinogenic to the bladder in rats, while the liver does not appear to be a primary target for its carcinogenic effects. epa.gov Acute toxicity studies in animals show a low order of toxicity for N-nitrosodiphenylamine, with high LD50 values. nih.gov However, even at non-lethal doses, it can induce liver enzyme activity. nih.gov

| Compound | Cellular Effect | Target Organ/Cell Type |

| N-Nitrosodiphenylamine | DNA Damage | Mammalian hepatocytes |

| N-Nitrosodiphenylamine | Cytotoxicity | Bladder and hepatic cancer cell lines |

| N-Nitrosodiphenylamine | Carcinogenicity | Urinary bladder (in rats) |

| Hydrazine (general) | Oxidative Stress | Various tissues |

| Phenylhydrazine | Hemolysis | Red blood cells |

Environmental Research and Management of 1,1 Diphenylhydrazine Hydrochloride

Environmental Fate and Degradation Studies

The release of 1,1-diphenylhydrazine (B1198277) hydrochloride into the environment raises concerns due to the inherent toxicity of hydrazine (B178648) derivatives. dtic.milnih.gov Understanding its behavior and transformation in various environmental compartments is crucial for assessing its potential impact.

Oxidation to Azobenzene (B91143) and Benzidine

Limited specific information is available regarding the environmental fate of 1,1-diphenylhydrazine hydrochloride. However, studies on the closely related compound 1,2-diphenylhydrazine (B7769752) provide insights into its likely degradation pathways. In aqueous solutions, 1,2-diphenylhydrazine is known to oxidize to azobenzene. chemicalbook.comcdc.gov This reaction is influenced by pH, with the degradation to azobenzene occurring at a pH of 10. cdc.gov At a more acidic pH of 2, 1,2-diphenylhydrazine degrades to benzidine. cdc.gov Given the structural similarities, it is plausible that 1,1-diphenylhydrazine undergoes similar oxidation processes in the environment, potentially forming a variety of transformation products depending on the specific conditions.

Half-Life in Aqueous Environments

Wastewater Treatment and Resource Recovery

Industrial processes that utilize this compound can generate wastewater containing the residual compound and various by-products. mdpi.comresearchgate.netmdpi.com Effective treatment of this effluent is necessary to mitigate environmental contamination and, where possible, recover valuable resources.

Recycling of Residual Compound from Industrial Effluents

Economical and effective technologies have been developed for the treatment of wastewater containing phenylhydrazine (B124118) hydrochloride (PHH), a closely related compound. mdpi.comresearchgate.net These processes often involve a series of steps including neutralization, extraction, and re-extraction to recycle the residual compound. mdpi.comresearchgate.net

One developed method involves neutralizing the acidic wastewater, which can have a pH as low as 0.5, to convert the fixed ammonium (B1175870) into free ammonia. mdpi.comresearchgate.net Following neutralization, an extraction and re-extraction process is employed to recover the phenylhydrazine. mdpi.comresearchgate.net For instance, xylene can be used as an extractant, followed by re-extraction with hydrochloric acid to crystallize and recover the phenylhydrazine hydrochloride. mdpi.comresearchgate.net Laboratory-scale studies have demonstrated recovery rates of up to 93.3%, with pilot-scale tests achieving 92.9% recovery. mdpi.comresearchgate.net

Table 1: Optimal Conditions for Phenylhydrazine Hydrochloride (PHH) Extraction

| Parameter | Optimal Value |

|---|---|

| pH | 9.3 |

| Temperature | 35 °C |

| Volume of Xylene | 5 times that of the effluent |

Data from laboratory-scale experiments on PHH wastewater treatment. mdpi.comresearchgate.net

Recovery of By-products and Ammonium Salts

In addition to recycling the primary compound, wastewater treatment processes can also focus on the recovery of by-products. In the production of phenylhydrazine hydrochloride, the effluent can contain significant amounts of ammonium salts. mdpi.com Through processes like evaporation, concentration, cooling, and crystallization, these ammonium salts, such as ammonium chloride and ammonium sulfate (B86663), can be recovered from the raffinate phase. mdpi.com These recovered salts have the potential for reuse, for example, as components in fertilizers. mdpi.com Furthermore, other materials used in the treatment process, such as the extractant (e.g., xylene) and hydrochloric acid, can also be recycled for reuse in the extraction and re-extraction steps, contributing to a more sustainable and economical treatment process. mdpi.comresearchgate.net

Broader Environmental Impact of Hydrazine Derivatives

Hydrazine and its derivatives are recognized as environmental pollutants due to their use in various industrial applications, including as rocket propellants and in the synthesis of pharmaceuticals and agrochemicals. dtic.milnih.govwho.int Their release into the environment, whether through industrial discharge or accidental spills, is a cause for concern due to their toxicity. dtic.milnih.gov

Hydrazine compounds are known to be toxic to aquatic organisms. who.intcerij.or.jp For example, hydrazine has shown toxicity to bacteria, protozoa, and algae at low concentrations. cerij.or.jp The 72-hour EC50 for growth inhibition in the freshwater alga Selenastrum capricornutum was found to be 0.0061 mg/L. cerij.or.jp Fish are also sensitive to hydrazine, with reported 48-hour LC50 values for the fathead minnow being low. who.int

The environmental fate of hydrazine derivatives is largely governed by oxidation and biodegradation. cdc.gov In the atmosphere, they degrade through reactions with ozone and hydroxyl radicals. cdc.gov In aquatic environments, they are susceptible to autoxidation and photochemical degradation. who.int While they can be readily biodegradable, their toxicity can also inhibit the activity of microorganisms involved in this process. cdc.gov Due to their reactivity, significant bioaccumulation in the food chain is considered unlikely. cdc.gov

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of phenylhydrazines often involves the diazotization of aniline (B41778) followed by reduction. chemicalbook.comorgsyn.orggoogle.com A common method for producing phenylhydrazine (B124118) hydrochloride is through the reaction of aniline with sodium nitrite (B80452) in an acidic medium to form a diazonium salt, which is then reduced. google.com Variations in this process primarily concern the choice of reducing agent, with sodium sulfite (B76179), sodium bisulfite, zinc powder, and stannous chloride being reported. chemicalbook.comgoogle.com

One patented method describes dissolving aniline in dilute hydrochloric acid, reacting it with urea, and then treating the resulting N-phenylurea with chlorine gas to form chlorosemicarbazide. This intermediate is then converted to phenylhydrazine and subsequently to phenylhydrazine hydrochloride. google.com This process is noted for its mild reaction conditions and potential for solvent recycling. google.com Another approach involves the continuous and rapid mixing of phenyldiazonium chloride with a mixture of sodium sulfite and sodium bisulfite at controlled temperatures and pH to produce phenylhydrazine hydrochloride. google.com

Research is ongoing to develop synthetic routes that are more efficient and generate less waste.

Exploration of New Applications in Specialized Fields

1,1-Diphenylhydrazine (B1198277) hydrochloride has historically been used as a reagent in analytical chemistry, particularly for the detection of sugars like arabinose and lactose. nih.govnih.gov It serves as a crucial intermediate in the synthesis of various organic compounds, including those used in the dye and pharmaceutical industries. google.comsolubilityofthings.com For instance, it is a precursor in the production of the organophosphorus insecticide pyridazinethion and fungicides like oxadiazon (B1677825) and myclobutanil. google.com

The versatility of 1,1-diphenylhydrazine hydrochloride in forming stable chemical bonds makes it a valuable tool for synthetic chemists. solubilityofthings.com Its derivatives have a rich history in the development of dyes and pigments. solubilityofthings.com Current research continues to explore new potential uses for this compound, including in the development of novel drugs. solubilityofthings.com

Advanced Materials Science Applications